1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
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Overview
Description
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C11H14N2O3 It consists of a pyrrolidine ring substituted with a 3-nitrobenzyl group and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Introduction of the 3-Nitrobenzyl Group: The 3-nitrobenzyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of bioactive molecules with potential therapeutic applications.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.
Benzyl Derivatives: Compounds like 1-(3-Methoxybenzyl)pyrrolidin-3-ol have similar structures but different substituents on the benzene ring, leading to variations in their chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for the development of new bioactive molecules.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14N2O3/c14-11-4-5-12(8-11)7-9-2-1-3-10(6-9)13(15)16/h1-3,6,11,14H,4-5,7-8H2 |
InChI Key |
LKEWGWDXLPFRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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